1,3,5-Tris((trimethylsilyl)ethynyl)benzene
CAS No.:
Cat. No.: VC13814590
Molecular Formula: C21H30Si3
Molecular Weight: 366.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H30Si3 |
|---|---|
| Molecular Weight | 366.7 g/mol |
| IUPAC Name | 2-[3,5-bis(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane |
| Standard InChI | InChI=1S/C21H30Si3/c1-22(2,3)13-10-19-16-20(11-14-23(4,5)6)18-21(17-19)12-15-24(7,8)9/h16-18H,1-9H3 |
| Standard InChI Key | VVTLQYQLVFNQBM-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)C#CC1=CC(=CC(=C1)C#C[Si](C)(C)C)C#C[Si](C)(C)C |
| Canonical SMILES | C[Si](C)(C)C#CC1=CC(=CC(=C1)C#C[Si](C)(C)C)C#C[Si](C)(C)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a symmetric benzene ring with three ethynyltrimethylsilyl (-C≡C-Si(CH₃)₃) substituents arranged in a trigonal planar geometry. This design confers exceptional thermal stability and electronic delocalization, as evidenced by its crystalline structure and spectroscopic data . The SMILES notation (CSi(C)C#CC1=CC(=CC(=C1)C#CSi(C)C)C#CSi(C)C) highlights the connectivity of the silylacetylene groups to the aromatic core .
Nomenclature and Identifiers
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IUPAC Name: 2-[3,5-bis(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane
The compound’s distinct identifiers facilitate precise tracking in chemical databases and regulatory frameworks.
Synthetic Pathways and Mechanistic Insights
Sonogashira Cross-Coupling Reaction
The synthesis primarily employs a two-stage Sonogashira cross-coupling reaction between 1,3,5-tribromobenzene and trimethylsilylacetylene . Key steps include:
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Catalytic Activation: A mixture of 1,3,5-tribromobenzene (6.35 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), CuI (0.04 mmol), and PPh₃ (0.03 mmol) in triethylamine is refluxed at 50°C for 15 minutes .
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Alkyne Addition: Trimethylsilylacetylene is introduced, and the reaction proceeds at 90°C for 48 hours, achieving a 99% yield after column chromatography .
Reaction Optimization
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Catalyst System: Palladium-copper co-catalysts enhance coupling efficiency, minimizing side reactions like alkyne homocoupling .
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Solvent Effects: Triethylamine acts as both solvent and base, neutralizing HBr byproducts and stabilizing reactive intermediates .
Spectroscopic Characterization and Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (CDCl₃): Peaks at δ 7.49 ppm (aromatic protons) and δ 0.24 ppm (27H, Si(CH₃)₃) confirm the symmetric substitution pattern .
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¹³C NMR (CDCl₃): Signals at 135.35 ppm (aromatic carbons), 103.62 ppm (sp-hybridized carbons), and 0.31 ppm (Si(CH₃)₃) validate the structure .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) corroborates the molecular formula, with a dominant ion at m/z 366.7 corresponding to [M]⁺ .
Physicochemical Properties and Stability Profile
Thermal and Solubility Characteristics
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Physical Form: Light yellow powder, stable under inert atmospheres at room temperature .
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Solubility: Dissolves in nonpolar solvents (e.g., hexanes, toluene) but precipitates in polar media .
Stability Considerations
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Light Sensitivity: Degrades under prolonged UV exposure, necessitating storage in dark conditions .
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Moisture Reactivity: Hydrolyzes slowly in humid environments, releasing trimethylsilanol .
Applications in Advanced Material Design
Covalent Organic Polymers (COPs)
The compound serves as a trifunctional node in COPs, enabling porous architectures with high surface areas (>1,000 m²/g) for gas storage and catalysis .
Optoelectronic Devices
Incorporation into π-conjugated polymers enhances charge carrier mobility, making it suitable for organic field-effect transistors (OFETs) and photovoltaic cells .
Supramolecular Chemistry
Functionalization with imidazole derivatives (e.g., in ) yields chiral coordination polymers, applicable in enantioselective catalysis and sensing .
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